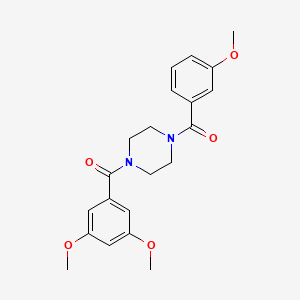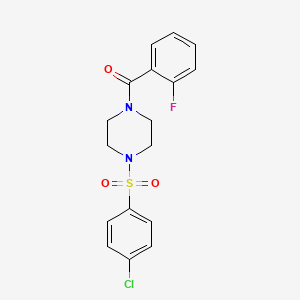
1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine
Vue d'ensemble
Description
1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of two benzoyl groups, each substituted with methoxy groups at different positions on the aromatic ring The piperazine ring serves as a central scaffold, linking the two benzoyl moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine typically involves the acylation of piperazine with the corresponding benzoyl chlorides. The reaction can be carried out under basic conditions using a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
- Dissolve piperazine in an appropriate solvent, such as dichloromethane or tetrahydrofuran.
- Add triethylamine or pyridine to the solution to act as a base.
- Slowly add 3,5-dimethoxybenzoyl chloride and 3-methoxybenzoyl chloride to the reaction mixture while stirring.
- Allow the reaction to proceed at room temperature or under reflux conditions for several hours.
- After completion, the reaction mixture is quenched with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and product yield. Additionally, automated purification systems can be utilized to streamline the isolation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzoyl rings can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the benzoyl moieties can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl piperazine derivatives.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzoyl groups can influence the compound’s binding affinity and specificity towards these targets. The piperazine ring can also play a role in enhancing the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine
- 1-(3,5-dimethoxybenzoyl)-4-(4-methoxybenzoyl)piperazine
- 1-(3,5-dimethoxybenzoyl)-4-(3,4-dimethoxybenzoyl)piperazine
Uniqueness
1-(3,5-dimethoxybenzoyl)-4-(3-methoxybenzoyl)piperazine is unique due to the specific positioning of the methoxy groups on the benzoyl rings. This structural arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-6-4-5-15(11-17)20(24)22-7-9-23(10-8-22)21(25)16-12-18(27-2)14-19(13-16)28-3/h4-6,11-14H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTKVSNLVCCCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[4-(aminosulfonyl)phenethyl]-3-(1,3-benzodioxol-5-yl)-2-propenamide](/img/structure/B3467255.png)
![3-(1,3-benzodioxol-5-yl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acrylamide](/img/structure/B3467263.png)
![(E)-3-(1,3-BENZODIOXOL-5-YL)-1-[4-(1,3-BENZODIOXOL-5-YLMETHYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B3467268.png)
![ethyl (2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3467270.png)



![2-(2-NAPHTHYLOXY)-1-[4-(4-NITROBENZOYL)PIPERAZINO]-1-ETHANONE](/img/structure/B3467309.png)
![2-(4-CHLOROPHENOXY)-1-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3467332.png)
![(2-METHOXYPHENYL)[4-(4-NITROBENZOYL)PIPERAZINO]METHANONE](/img/structure/B3467341.png)

![1-[4-(4-NITROBENZOYL)PIPERAZINO]-2-PHENYL-1-ETHANONE](/img/structure/B3467350.png)


